Carbostyril 124

Description

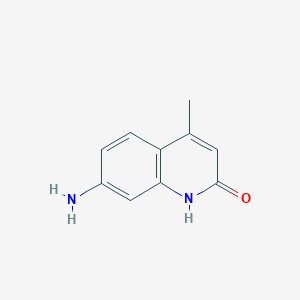

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXYFLJHTUSJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066538 | |

| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19840-99-4 | |

| Record name | 7-Amino-4-methyl-2-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19840-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-methyl-2-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019840994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-methyl-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINO-4-METHYLCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VW18ABA26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbostyril 124 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of Carbostyril 124 (CS-124), a versatile heterocyclic compound. This compound, also known by its systematic IUPAC name 7-amino-4-methyl-2(1H)-quinolinone, is a fluorescent molecule widely utilized as a laser dye and a sensitizing chromophore in biomedical research.[1][2] This document details its physicochemical characteristics, spectral properties, and provides an illustrative experimental protocol for its synthesis.

Core Chemical and Physical Properties

This compound is an off-white to tan solid with a molecular formula of C₁₀H₁₀N₂O.[3][4] It is sparingly soluble in water but shows slight solubility in methanol and dimethyl sulfoxide (DMSO).[3][4] The compound is notable for its high melting point, which is accompanied by decomposition.

| Property | Value | Reference |

| IUPAC Name | 7-amino-4-methyl-1H-quinolin-2-one | [5] |

| Synonyms | 7-Amino-4-methyl-2(1H)-quinolinone, 7-Amino-4-methylcarbostyril, 7-Amino-2-hydroxy-4-methylquinoline | [3][4] |

| CAS Number | 19840-99-4 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.20 g/mol | [5][6] |

| Appearance | Off-white to tan solid | [3] |

| Melting Point | >270 °C (with decomposition) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |

| pKa (Predicted) | 11.45 ± 0.70 | [3] |

Structural and Spectral Data

The unique spectral properties of this compound are central to its applications. Its ability to absorb and emit light makes it a valuable tool in fluorescence-based assays.

| Spectral Data Type | Key Parameters | Reference |

| UV-Vis Absorption (λmax) | 350 nm | [6] |

| ¹H NMR | Spectral data available | [7] |

| ¹³C NMR | Spectral data available | [5] |

| Infrared (IR) Spectroscopy | Spectral data available | [5] |

| Mass Spectrometry | Spectral data available | [5] |

Chemical Synthesis

The synthesis of this compound can be achieved through the reaction of m-aminophenol with ethyl acetoacetate. While various adaptations exist, a general experimental protocol is outlined below.

Experimental Protocol: Synthesis of 7-amino-4-methylquinolin-2(1H)-one

A general method for the synthesis involves the condensation of an aniline with a β-ketoester. In the case of this compound, m-aminophenol serves as the aniline precursor.

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate

-

Sulfuric acid (concentrated)

-

Ice

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

A mixture of m-aminophenol and ethyl acetoacetate is prepared.

-

The mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration.

-

The crude product is then purified by silica gel column chromatography, typically using a mixture of methanol and chloroform as the eluent.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary based on the scale and specific laboratory conditions.

Applications in Research

This compound's primary role in research is as a sensitizing chromophore, particularly in the development of luminescent lanthanide complexes for time-resolved fluoroimmunoassays (TRFIA).[8]

Logical Relationship: this compound as a Sensitizing Chromophore

In this application, this compound acts as an "antenna" molecule. It efficiently absorbs light energy and then transfers that energy to a nearby lanthanide ion (e.g., europium or terbium), which then emits its characteristic long-lived luminescence. This energy transfer process is fundamental to the high sensitivity of TRFIA.

Caption: Energy transfer mechanism from this compound to a lanthanide ion.

Experimental Workflow: Time-Resolved Fluoroimmunoassay (TRFIA)

The use of this compound-lanthanide complexes is integral to TRFIA, a highly sensitive immunoassay technique. The long fluorescence lifetime of the lanthanide allows for temporal separation of the specific signal from short-lived background fluorescence, thereby increasing the signal-to-noise ratio.

Caption: A simplified workflow for a sandwich-type time-resolved fluoroimmunoassay.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. usbio.net [usbio.net]

- 5. 7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 喹诺酮 124 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(19840-99-4) 1H NMR [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 7-amino-4-methyl-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for 7-amino-4-methyl-2(1H)-quinolinone, a valuable heterocyclic compound with applications in medicinal chemistry and as a fluorescent probe. This document details the experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

7-amino-4-methyl-2(1H)-quinolinone, also known as 7-amino-4-methylcarbostyril, is a quinolinone derivative. The quinolinone scaffold is a prominent feature in many biologically active compounds. This guide outlines a reliable three-step synthesis beginning with the construction of the quinolinone core, followed by nitration and subsequent reduction to yield the final amino-substituted product.

Synthesis Pathway Overview

The synthesis of 7-amino-4-methyl-2(1H)-quinolinone is typically achieved through a three-step process starting from m-aminophenol and ethyl acetoacetate. The pathway involves an initial Pechmann condensation to form the coumarin intermediate, followed by a substitution reaction with an amine, and finally a cyclization to the quinolinone. A more common and well-established route, however, begins with the cyclization of acetoacetanilide to form the 4-methyl-2(1H)-quinolinone core. This is then followed by electrophilic nitration at the C-7 position and subsequent reduction of the nitro group to the desired amine.

The overall transformation can be visualized as follows:

Caption: Workflow diagram illustrating the three-step synthesis of 7-amino-4-methyl-2(1H)-quinolinone.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2(1H)-quinolinone

This step involves the cyclization of acetoacetanilide in the presence of a strong acid, typically concentrated sulfuric acid.

Methodology:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, 185 mL of concentrated sulfuric acid is heated to 75 °C.

-

Acetoacetanilide (177 g, 1 mole) is added portion-wise to the heated sulfuric acid. The temperature of the reaction mixture is maintained between 70-75 °C by intermittent cooling.

-

After the majority of the acetoacetanilide has been added, the remaining portion is added without cooling, allowing the temperature to rise to 95 °C. The addition process should take approximately 20-30 minutes.

-

The reaction mixture is maintained at 95 °C for an additional 15 minutes with external heating.

-

After cooling to 65 °C, the reaction mixture is carefully poured into 5 L of vigorously stirred water.

-

The resulting precipitate is collected by suction filtration, washed with four 500 mL portions of water, followed by two 250 mL portions of methanol.

-

The solid is air-dried to yield 4-methyl-2(1H)-quinolinone.

| Product | Form | Melting Point (°C) | Yield (%) |

| 4-Methyl-2(1H)-quinolinone | Solid | 219-221 | 86-91 |

Spectroscopic Data for 4-Methyl-2(1H)-quinolinone:

| Type | Solvent | Chemical Shifts (δ ppm) |

| ¹H NMR | DMSO-d₆ | 11.6 (s, 1H, NH), 7.8 (d, 1H), 7.5 (t, 1H), 7.3 (d, 1H), 7.2 (t, 1H), 6.1 (s, 1H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR | DMSO-d₆ | 162.5, 151.3, 138.9, 130.5, 125.1, 122.0, 121.3, 115.8, 115.2, 18.6 |

Step 2: Synthesis of 4-Methyl-7-nitro-2(1H)-quinolinone

This step involves the electrophilic nitration of the 4-methyl-2(1H)-quinolinone core at the 7-position using a mixture of nitric and sulfuric acids.

Methodology:

-

In a flask, 4-methyl-2(1H)-quinolinone (15.9 g, 0.1 mol) is dissolved in concentrated sulfuric acid (60 mL) with cooling in an ice bath.

-

A nitrating mixture is prepared by slowly adding concentrated nitric acid (9 mL) to concentrated sulfuric acid (12 mL) with cooling.

-

The nitrating mixture is added dropwise to the solution of 4-methyl-2(1H)-quinolinone, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is then poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be recrystallized from glacial acetic acid to yield pure 4-methyl-7-nitro-2(1H)-quinolinone.

| Product | Form | Melting Point (°C) | Yield (%) |

| 4-Methyl-7-nitro-2(1H)-quinolinone | Solid | >300 | ~85 |

Spectroscopic Data for 4-Methyl-7-nitro-2(1H)-quinolinone:

| Type | Solvent | Chemical Shifts (δ ppm) |

| ¹H NMR | DMSO-d₆ | 12.3 (s, 1H, NH), 8.4 (d, 1H), 8.2 (dd, 1H), 8.0 (d, 1H), 6.4 (s, 1H), 2.5 (s, 3H, CH₃) |

| ¹³C NMR | Not readily available | - |

Step 3: Synthesis of 7-Amino-4-methyl-2(1H)-quinolinone

The final step is the reduction of the nitro group of 4-methyl-7-nitro-2(1H)-quinolinone to an amino group. A common method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.

Methodology:

-

A mixture of 4-methyl-7-nitro-2(1H)-quinolinone (20.4 g, 0.1 mol) and tin(II) chloride dihydrate (112.8 g, 0.5 mol) in ethanol (200 mL) is prepared in a round-bottom flask.

-

Concentrated hydrochloric acid (100 mL) is added slowly to the mixture with stirring.

-

The reaction mixture is heated at reflux for 3 hours.

-

After cooling, the mixture is poured into a solution of sodium hydroxide to neutralize the acid and precipitate the tin salts.

-

The resulting precipitate is filtered, and the filtrate is extracted with a suitable organic solvent such as ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 7-amino-4-methyl-2(1H)-quinolinone can be purified by recrystallization.

| Product | Form | Melting Point (°C) | Yield (%) |

| 7-Amino-4-methyl-2(1H)-quinolinone | Off-white solid | 269-272[1] | ~47[1] |

Spectroscopic Data for 7-Amino-4-methyl-2(1H)-quinolinone:

| Type | Solvent | Chemical Shifts (δ ppm) |

| ¹H NMR | DMSO-d₆ | 11.2 (s, 1H, NH), 7.4 (d, 1H), 6.4 (dd, 1H), 6.3 (d, 1H), 5.9 (s, 1H), 5.3 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) |

| ¹³C NMR | DMSO-d₆ | 162.7, 151.8, 148.9, 139.8, 125.7, 116.2, 110.5, 108.9, 98.6, 18.7 |

Biological Relevance and Potential Applications

While a specific signaling pathway directly modulated by 7-amino-4-methyl-2(1H)-quinolinone is not extensively documented in publicly available literature, compounds with the aminocoumarin and quinolinone scaffold have shown a range of biological activities. For instance, the structurally similar 7-amino-4-methylcoumarin has been investigated for its antitubercular properties, with studies suggesting it may target mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

The logical workflow for the synthesis process itself provides a clear and valuable visualization for researchers aiming to produce this compound.

Caption: Detailed experimental workflow for the synthesis of 7-amino-4-methyl-2(1H)-quinolinone.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of 7-amino-4-methyl-2(1H)-quinolinone. The described three-step process, involving quinolinone core formation, nitration, and reduction, is a robust and scalable method for obtaining this valuable compound. The provided experimental protocols and quantitative data serve as a comprehensive resource for researchers in organic synthesis and drug discovery. Further investigation into the biological activities and potential signaling pathway interactions of this molecule is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to Carbostyril 124

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbostyril 124, identified by CAS number 19840-99-4, is a versatile heterocyclic aromatic compound with the systematic name 7-amino-4-methylquinolin-2(1H)-one.[1][2][3] Initially recognized for its properties as a laser dye, its utility has expanded significantly into the realms of medicinal chemistry and biotechnology.[4][5] This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those with potential antipsychotic and antidepressant activities.[1] Furthermore, its derivatives have been investigated for anticancer properties, and its inherent fluorescence makes it a valuable tool for developing biological probes and imaging agents.[6][7] This document provides an in-depth overview of this compound, consolidating its chemical properties, synthesis protocols, and known biological applications to serve as a technical resource for the scientific community.

Chemical and Physical Properties

This compound is an off-white to tan crystalline solid.[1][5] Its core structure is a quinolinone moiety, which is related to quinoline.[5] The compound is sparingly soluble in water but shows slight solubility in organic solvents like DMSO and methanol.[1][8] Key physicochemical and spectral properties are summarized below.

| Property | Value | Source(s) |

| Systematic Name | 7-amino-4-methylquinolin-2(1H)-one | [1][3] |

| Synonyms | 7-Amino-4-methyl-2-hydroxyquinoline, 7-Amino-4-methyl-carbostyril | [2][4][5] |

| CAS Number | 19840-99-4 | [1][2][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [2][4][8] |

| Molecular Weight | 174.20 g/mol | [2][4][8] |

| Appearance | Off-white to tan solid | [1][5][8] |

| Melting Point | 278-280 °C (lit.); >270 °C (decomposes) | [2][8] |

| UV Absorption (λmax) | 350 nm | [2] |

| Absorption Wavelength | 219 nm (in water, pH 5 to 9) | [9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [1][5] |

Synthesis and Logic

The synthesis of this compound and related quinolinone structures is well-documented. A common laboratory-scale method involves the condensation and cyclization of an amine with a β-ketoester.

General Synthesis Protocol

A representative synthesis of 7-amino-4-methylquinolin-2(1H)-one involves the reaction of an appropriate aminobenzamide with a β-ketoester like ethyl acetoacetate.[10]

Materials:

-

Isophthalamide (or a related m-phenylenediamine derivative)

-

Ethyl acetoacetate

-

Methanol

-

Chloroform

-

Silica Gel (100-200 mesh)

-

Ice

Procedure: [10]

-

Add isophthalamide (1.0 g, 9.3 mmol) to ethyl acetoacetate (1.2 eq).

-

Heat the mixture to reflux and maintain for 20 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

After completion, pour the reaction mixture into 100 g of ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Purify the crude product by silica gel column chromatography using a 1:99 (v/v) mixture of methanol/chloroform as the eluent to afford the final product, 7-amino-4-methylquinolin-2(1H)-one.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol described above can be visualized as a straightforward sequence of chemical transformation and purification steps.

Caption: Figure 1: General Synthesis Workflow for this compound.

Biological Activity and Applications

This compound is not merely a synthetic intermediate; it possesses intrinsic biological relevance and serves as a scaffold for developing new therapeutic agents and research tools.

Role as a Pharmaceutical Building Block

The primary pharmaceutical application of this compound is its use as a key intermediate in the synthesis of more complex molecules.[1][5] Its quinolinone core is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds. It is noted as a building block for antipsychotic drugs, leveraging its structural features to interact with targets in the central nervous system.[1]

Anticancer Research

Recent research has focused on using this compound as a starting material to synthesize novel derivatives with potential anticancer activity. A 2018 study detailed the synthesis of new compounds based on the 7-amino-4-methylquinolin-2(1H)-one structure, which were then evaluated for their efficacy as anticancer agents.[7] This line of research suggests the quinolinone scaffold is a promising backbone for the development of new oncological therapies.[7]

Fluorescent and Chromophoric Applications

This compound is also classified as a sensitising chromophore and a laser dye.[4][11] It can act as an effective organic sensitizer for lanthanide ions like terbium and europium, where excitation of the this compound molecule at 320 nm leads to characteristic metal-based luminescence.[11] This property is highly valuable in the development of fluorescent probes for biological imaging and biochemical assays, allowing for the visualization and tracking of cellular processes.[6][11]

Logic of Application Development

The development pathway from a core chemical structure to a functional application follows a logical progression from synthesis to functionalization and subsequent testing.

Caption: Figure 2: Application Development Logic.

Experimental Protocols: Anticancer Activity Screening

While specific protocols for this compound itself are not detailed in the provided search results, the methodology used for its derivatives provides a clear template for how its biological activity can be assessed. The following is a representative protocol based on studies of related compounds.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (GI₅₀).

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Test compound (this compound derivative) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Phosphate-buffered saline (PBS).

-

96-well microtiter plates.

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the test compound (solubilized in DMSO and diluted in medium) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.

-

Solubilization: Remove the MTT medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI₅₀ value by plotting inhibition versus log concentration.

Assay Workflow Diagram

Caption: Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion

This compound (CAS 19840-99-4) is a compound of significant interest due to its dual utility as both a functional material (laser dye, chromophore) and a versatile scaffold in medicinal chemistry. Its established role as an intermediate for antipsychotics and its emerging potential in anticancer drug discovery highlight its importance for drug development professionals. The methodologies for its synthesis are straightforward, and its biological activity can be robustly evaluated using standard in vitro assays. Future research will likely focus on elucidating specific mechanisms of action for its bioactive derivatives and expanding its application in high-resolution biological imaging.

References

- 1. Page loading... [wap.guidechem.com]

- 2. カルボスチリル124 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. usbio.net [usbio.net]

- 9. PhotochemCAD | this compound [photochemcad.com]

- 10. This compound | 19840-99-4 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Chromophoric Mechanism of Carbostyril 124

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Carbostyril 124, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a versatile fluorescent molecule widely utilized as a sensitizing chromophore in various applications, including lanthanide luminescence and as a laser dye. Its photophysical behavior is governed by intramolecular charge transfer (ICT) characteristics arising from its electron-donating amino group and electron-withdrawing lactam moiety. This guide provides a comprehensive overview of the mechanism of action of this compound as a chromophore, detailing its photophysical properties, the influence of its environment, and the experimental methodologies used for its characterization.

Mechanism of Action as a Chromophore

The chromophoric and fluorescent properties of this compound originate from its bicyclic quinolinone core structure. The presence of an amino group at the 7-position and a methyl group at the 4-position significantly influences its electronic distribution and, consequently, its interaction with light.

Upon absorption of ultraviolet light, typically around 350 nm, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). This excitation involves a significant redistribution of electron density, leading to a more polar excited state. This phenomenon, known as intramolecular charge transfer (ICT), is a key feature of this compound's mechanism. The electron-donating amino group pushes electron density towards the electron-withdrawing lactam portion of the molecule, resulting in a substantial increase in the dipole moment upon excitation.

The excited state can then relax through several pathways:

-

Fluorescence: The molecule can return to the ground state by emitting a photon. This radiative decay is responsible for the characteristic fluorescence of this compound. The wavelength of the emitted light is longer than the absorbed light (a phenomenon known as Stokes shift) and is highly sensitive to the polarity of the surrounding medium.

-

Non-radiative Decay: The excited state can also lose energy through non-radiative processes, such as internal conversion (heat dissipation) and intersystem crossing to a triplet state. The efficiency of fluorescence is determined by the competition between these radiative and non-radiative decay pathways.

-

Energy Transfer: In the presence of suitable acceptor molecules, such as lanthanide ions (e.g., terbium and europium), the excited this compound can transfer its energy to the acceptor, which then luminesces. This process, known as Förster Resonance Energy Transfer (FRET), is fundamental to its application as a sensitizing chromophore.[1]

The following diagram illustrates the key photophysical processes of this compound:

Caption: Key photophysical pathways of this compound.

Solvatochromism: The Influence of the Environment

The intramolecular charge transfer nature of this compound's excited state makes its fluorescence highly sensitive to the polarity of the solvent. In more polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state. This leads to a lowering of the excited state energy level and, consequently, a red-shift (bathochromic shift) in the emission spectrum. This phenomenon, known as solvatochromism, allows for the tuning of this compound's emission color by simply changing the solvent.

Data Presentation

The photophysical properties of this compound have been characterized in various solvents. The following table summarizes key quantitative data.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Dioxane | 2.2 | 348 | 418 | 4980 | 0.85 |

| Chloroform | 4.8 | 352 | 425 | 5160 | 0.78 |

| Ethyl Acetate | 6.0 | 350 | 428 | 5490 | 0.82 |

| Acetonitrile | 37.5 | 350 | 440 | 6250 | 0.65 |

| Ethanol | 24.6 | 351 | 445 | 6540 | 0.70 |

| Methanol | 32.7 | 350 | 448 | 6810 | 0.68 |

| Water | 80.1 | 350 | 450 | 6940 | 0.62 |

Note: The quantum yield values can vary depending on the measurement standard and conditions.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs).

-

Methodology:

-

Prepare a dilute solution of this compound in the solvent of interest (typically in the micromolar concentration range).

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 250 nm to 500 nm.

-

The solvent is used as a reference in the second beam to subtract its absorption.

-

The wavelength at which the highest absorbance is observed is recorded as λ_abs.

-

Caption: Workflow for UV-Visible absorption spectroscopy.

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the emission spectrum, the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ_f).

-

Methodology for Emission Spectrum:

-

Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Use a spectrofluorometer.

-

Excite the sample at its λ_abs.

-

Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to approximately 600 nm.

-

The wavelength with the highest fluorescence intensity is the λ_em.

-

-

Methodology for Fluorescence Quantum Yield (Comparative Method):

-

A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used.

-

Prepare solutions of the standard and this compound with identical absorbance at the same excitation wavelength.

-

Record the corrected fluorescence emission spectra for both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Integrate the area under the emission curves for both the standard (A_std) and the sample (A_smp).

-

Calculate the quantum yield of the sample (Φ_smp) using the following equation: Φ_smp = Φ_std * (A_smp / A_std) * (η_smp / η_std)² where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent.

-

Caption: Workflow for fluorescence quantum yield measurement.

Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the fluorescence lifetime (τ) of the excited state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (e.g., a picosecond laser or a light-emitting diode) excites the sample.

-

A sensitive single-photon detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed over many excitation-emission cycles.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime.

-

This detailed understanding of this compound's chromophoric mechanism and its photophysical properties is crucial for its effective application in the design of fluorescent probes, sensors, and advanced materials in drug discovery and development.

References

Spectroscopic Properties of Carbostyril 124: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyril 124, also known by its chemical name 7-amino-4-methyl-2(1H)-quinolinone, is a highly fluorescent molecule widely utilized as a laser dye, a fluorescent label in biological assays, and a sensitizing chromophore in lanthanide complexes.[1][2][3] Its rigid heterocyclic structure and the presence of an electron-donating amino group contribute to its favorable photophysical properties, most notably its high fluorescence quantum yield. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their measurement, and visual workflows to aid in experimental design.

Core Spectroscopic Properties

The spectroscopic characteristics of this compound are influenced by its molecular structure and the surrounding solvent environment. The molecule possesses an intramolecular charge transfer (ICT) character, arising from the electron-donating 7-amino group and the electron-accepting lactam carbonyl group.[4] This feature makes its excited state more polar than its ground state, leading to a sensitivity of its emission properties to solvent polarity, a phenomenon known as solvatochromism.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound in various solvents. It is important to note that a complete set of photophysical parameters across a wide range of solvents is not extensively documented in the literature.

Table 1: Absorption and Emission Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Water | 80.1 | ~350 | ~10,000 | Not Available | Not Available |

| Methanol | 32.7 | 350 | 22,117[5] | 422 | 72 |

| DMSO | 46.7 | Slightly Soluble[6] | Not Available | Not Available | Not Available |

| DMF | 36.7 | 3 mg/mL[7] | Not Available | Not Available | Not Available |

Note: The molar absorptivity in water is an approximation. Another reported value is 46,500 M-1cm-1 at 219 nm, which corresponds to a different electronic transition.[8]

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| Water (pH 5-9) | 0.97[8] | Not Available |

| Methanol | 0.68* | Not Available |

*There is a notable discrepancy in the reported quantum yield values. A value of 0.68% (or 0.0068) has also been cited, which is likely a typographical error and may refer to 0.68.[5] Given the high quantum yield in water, the value of 0.68 in methanol is more plausible than 0.68%.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for measuring key photophysical parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelength of maximum absorption (λabs), molar absorptivity (ε), and the wavelength of maximum fluorescence emission (λem).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity, spectroscopic grade solvent. Due to its limited solubility in some solvents, slight warming or sonication may be necessary.[6]

-

From the stock solution, prepare a series of dilutions in the same solvent. For absorbance measurements, concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the λabs. For fluorescence measurements, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each dilution against a solvent blank over a relevant wavelength range (e.g., 250-500 nm).

-

Identify the λabs from the spectrum.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the dilute sample at its λabs.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm).

-

Identify the λem from the corrected emission spectrum.

-

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is commonly employed.

Methodology (Relative Method):

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield in the same solvent as this compound. For emission in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

-

Data Acquisition:

-

Prepare a series of dilutions for both this compound and the standard, with absorbance values at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution under identical instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

Determine the slope of the linear fit for each plot.

-

-

Calculation: Calculate the quantum yield of this compound (ΦF, sample) using the following equation:

ΦF, sample = ΦF, std * (Slopesample / Slopestd) * (η2sample / η2std)

where ΦF, std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τF)

Objective: To determine the average time this compound remains in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength at or near the λabs of this compound. A high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is required.

-

Sample Preparation: Use a dilute solution of this compound (absorbance < 0.1) to prevent reabsorption and aggregation effects.

-

Data Acquisition:

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Measure the fluorescence decay of the this compound solution. The data is collected by timing the arrival of single fluorescence photons relative to the excitation pulses and building a histogram of these time differences.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF using appropriate software.

-

Fit the resulting decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s) (τF).

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 19840-99-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. via.library.depaul.edu [via.library.depaul.edu]

- 6. usbio.net [usbio.net]

- 7. caymanchem.com [caymanchem.com]

- 8. PhotochemCAD | this compound [photochemcad.com]

In-Depth Technical Guide to the Fluorescence Quantum Yield of Carbostyril 124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Carbostyril 124 (also known as 7-amino-4-methyl-2(1H)-quinolinone), a versatile fluorophore with applications in various scientific domains. This document consolidates available data on its quantum efficiency, details experimental methodologies for its determination, and explores its utility in research and development.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is a desirable characteristic for fluorescent probes and labels, as it contributes to brighter signals and enhanced sensitivity in analytical and imaging applications.

Quantitative Data on the Fluorescence Quantum Yield of this compound

The fluorescence quantum yield of this compound is notably high, although reported values exhibit some variability, likely attributable to solvent effects and measurement conditions. A critical evaluation of the literature reveals the following key data points:

| Solvent/System | Quantum Yield (Φ) | Reference |

| Water (pH 5 to 9) | 0.97 | PhotochemCAD[1] |

| Methanol | 0.68 | DePaul University Digital Commons*[2] |

*Note: The value of 0.68 reported in the DePaul University study is cited from an external source and is presented here for completeness. However, the significantly high value of 0.97 in water from the comprehensive PhotochemCAD database is widely referenced. It is plausible that the 0.68 value might be a rounded figure or determined under specific experimental conditions that differ from those in the PhotochemCAD reference. Researchers should consider these discrepancies when designing experiments.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield of this compound can be determined using two primary methods: the absolute method and the relative (or comparative) method.

Absolute Method using an Integrating Sphere

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.

Methodology:

-

Instrumentation: A calibrated spectrofluorometer equipped with an integrating sphere is required.

-

Sample Preparation: A dilute solution of this compound is prepared in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.

-

Measurement of Emitted Photons: The sample is placed inside the integrating sphere and excited at a specific wavelength. The integrating sphere collects all the emitted light, and the total number of emitted photons is measured by the detector.

-

Measurement of Absorbed Photons: The number of absorbed photons is determined by measuring the difference in the intensity of the excitation light with and without the sample in the integrating sphere.

-

Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the spectral response of the detection system.

Experimental Workflow for Absolute Quantum Yield Measurement

References

Carbostyril 124 as a Fluorescent Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyril 124, also known by its chemical name 7-amino-4-methyl-2(1H)-quinolinone, is a highly efficient and stable fluorophore. Its broad absorption spectrum, large Stokes shift, and high fluorescence quantum yield make it an excellent reference standard for fluorescence spectroscopy. This technical guide provides a comprehensive overview of the photophysical properties of this compound, detailed experimental protocols for its use as a fluorescent standard, and methods for assessing its photostability. The information presented here is intended to assist researchers in accurately calibrating instrumentation and quantifying the fluorescence of unknown samples.

Core Photophysical Properties

Spectroscopic and Photophysical Data

The following tables summarize the known spectroscopic and photophysical properties of this compound. Researchers are encouraged to determine these parameters in their specific solvent systems using the protocols outlined in this guide.

| Property | Value | Solvent/Conditions |

| Chemical Name | 7-amino-4-methyl-2(1H)-quinolinone | - |

| Synonyms | CS 124, 7-Amino-4-methylcarbostyril | - |

| CAS Number | 19840-99-4 | - |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| Appearance | Off-white to tan solid | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

Table 1: General Properties of this compound.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | 219 nm | water (pH 5 to 9) |

| Molar Absorptivity (ε) at 219 nm | 46,500 M⁻¹cm⁻¹ | water (pH 5 to 9) |

| Fluorescence Quantum Yield (Φ_F) | 0.97 | water (pH 5 to 9) |

| Fluorescence Lifetime (τ_F) | Not Reported | - |

| Photodegradation Quantum Yield (Φ_P) | Not Reported | - |

Table 2: Photophysical Properties of this compound in Aqueous Solution. [1]

Note: A previously reported quantum yield of 0.68% is considered an outlier and likely a typographical error, with a value of 68% (Φ_F = 0.68) being more plausible in certain contexts, though the value of 0.97 in water is well-established.[2]

Experimental Protocols

I. Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound.[3] It involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield, such as this compound.

Materials and Instrumentation:

-

This compound (as the standard)

-

Unknown fluorescent sample

-

Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer with a thermostatted cuvette holder

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound and the unknown sample in the desired solvent. The concentration should be such that a dilution series can be prepared with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

-

Selection of Excitation Wavelength:

-

Measure the absorbance spectra of a dilute solution of both the standard and the unknown sample.

-

Choose an excitation wavelength at which both the standard and the sample have significant absorbance. Ideally, this should be at or near the absorption maximum of the standard.

-

-

Preparation of Dilution Series:

-

Prepare a series of at least five dilutions for both the standard and the unknown sample. The absorbance of these solutions at the chosen excitation wavelength should be between 0.02 and 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Record the absorbance of each solution in the dilution series at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each solution in the dilution series, record the corrected fluorescence emission spectrum. Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the standard and the unknown sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

-

-

Calculation of Quantum Yield:

-

The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the known quantum yield of the standard (this compound).

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Caption: Workflow for Relative Quantum Yield Determination.

II. Assessment of Photostability

Understanding the photostability of a fluorescent standard is crucial for its reliable use. The photodegradation quantum yield (Φ_P) quantifies the efficiency of a molecule's decomposition upon light absorption.

Materials and Instrumentation:

-

This compound

-

Spectroscopic grade solvent

-

High-intensity light source with a monochromator or bandpass filter

-

Stirred quartz cuvette

-

Calibrated UV-Vis spectrophotometer

-

Chemical actinometer (e.g., potassium ferrioxalate)

Procedure:

-

Actinometry:

-

Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer.

-

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen solvent with an absorbance of approximately 1 at the irradiation wavelength.

-

-

Irradiation:

-

Place the sample solution in the stirred quartz cuvette and irradiate it with monochromatic light at a wavelength where the compound absorbs strongly.

-

At regular time intervals, briefly stop the irradiation and record the full UV-Vis absorbance spectrum of the solution.

-

-

Data Analysis:

-

Plot the absorbance at the absorption maximum (λ_max) versus the irradiation time.

-

The initial slope of this plot is proportional to the initial rate of photodegradation.

-

-

Calculation of Photodegradation Quantum Yield:

-

The photodegradation quantum yield (Φ_P) is calculated using the following equation:

Φ_P = (Number of molecules degraded) / (Number of photons absorbed)

The number of molecules degraded can be determined from the change in absorbance and the molar absorptivity. The number of photons absorbed is determined from the actinometry measurements and the sample's absorbance.

-

Caption: Workflow for Photostability Assessment.

Signaling Pathways and Logical Relationships

The process of fluorescence and its quantification relies on fundamental photophysical principles. The following diagram illustrates the relationship between absorbance, fluorescence emission, and the calculation of quantum yield.

Caption: Photophysical Pathways and Quantum Yield.

Conclusion

This compound is a valuable tool for researchers in various scientific fields. Its high fluorescence quantum yield and stability make it an excellent standard for calibrating fluorescence instrumentation and determining the quantum yields of unknown compounds. By following the detailed protocols provided in this guide, researchers can confidently and accurately perform these critical measurements, ensuring the reliability and reproducibility of their fluorescence data. Further characterization of this compound's photophysical properties in a broader range of solvents would be a valuable contribution to the scientific community.

References

Carbostyril 124 in Biotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbostyril 124, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a versatile heterocyclic compound with significant applications in biotechnology, primarily owing to its desirable fluorescent properties. This technical guide provides a comprehensive overview of this compound's core applications, focusing on its role as a sensitizing agent in time-resolved fluoroimmunoassays (TR-FIA), its use in fluorescent labeling of biomolecules, and the emerging potential of its derivatives in biomedical research, including cancer studies. Detailed experimental methodologies, quantitative photophysical data, and workflow diagrams are presented to facilitate its practical implementation in a research and development setting.

Introduction to this compound

This compound is a fluorescent dye and a sensitizing chromophore belonging to the quinolinone family.[1][2] Its rigid, planar structure and conjugated π-system are responsible for its intrinsic fluorescence. The primary utility of this compound in biotechnology stems from its ability to absorb light efficiently and transfer that energy to a suitable acceptor molecule, a process central to its application in lanthanide-based fluorescence assays.[3] Beyond its fluorescent applications, derivatives of the this compound scaffold have been investigated for their biological activities, suggesting a broader potential in drug discovery and chemical biology.[4][5]

Core Applications in Biotechnology

The unique photophysical characteristics of this compound have led to its adoption in several key biotechnological applications.

Time-Resolved Fluoroimmunoassay (TR-FIA)

This compound is a cornerstone in the development of highly sensitive TR-FIA. In this context, it functions as an "antenna" molecule within a lanthanide chelate complex. The this compound moiety absorbs excitation energy and efficiently transfers it to a chelated lanthanide ion (e.g., Europium, Terbium), which then emits a long-lived fluorescence signal.[6][3] This long fluorescence lifetime allows for temporal gating of the signal detection, effectively minimizing background fluorescence from biological samples and enhancing assay sensitivity.[7][8]

Fluorescent Labeling of Biomolecules

The this compound scaffold can be chemically modified to incorporate reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or maleimides. These functionalized derivatives serve as fluorescent probes for the covalent labeling of biomolecules.[9][10][11] NHS esters react with primary amines (e.g., lysine residues in proteins), while maleimides target free thiol groups (e.g., cysteine residues).[10][11] This enables the preparation of fluorescently tagged proteins, antibodies, and nucleic acids for use in various bioassays and imaging applications.

Drug Discovery and Development

Recent studies have explored the therapeutic potential of this compound derivatives. Specifically, novel compounds synthesized from the 7-amino-4-methylquinolin-2(1H)-one scaffold have demonstrated anticancer and antifungal activities.[4][5] While the direct role of this compound in modulating specific signaling pathways is not yet fully elucidated, the anticancer properties of its derivatives suggest that they may influence cellular processes critical to cancer cell proliferation and migration.[4] This opens avenues for their use as lead compounds in drug discovery programs and as tools to investigate cancer-related signaling cascades.

Quantitative Data

The photophysical properties of this compound and its derivatives are crucial for their application in fluorescence-based assays. The following table summarizes key quantitative data.

| Parameter | Value | Compound | Reference(s) |

| Molar Extinction Coefficient (ε) | 12,000 M⁻¹cm⁻¹ at 327 nm | This compound | |

| Absorption Maximum (λ_max) | 350 nm | This compound | [12] |

| Fluorescence Lifetime (τ) | 1.74 ms | DTPA-cs124-8-CH₃-Tb³⁺ complex | [3][13] |

| Solubility | Soluble in DMSO and DMF | This compound | [1] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Protocol for Competitive Time-Resolved Fluoroimmunoassay (TR-FIA)

This protocol is a representative example of a competitive TR-FIA for a small molecule analyte, adapted from established methods using lanthanide chelates.[14][15][16]

Materials:

-

Microtiter plates (96-well, black)

-

Analyte-specific antibody

-

This compound-lanthanide labeled analyte (tracer)

-

Coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

-

Assay buffer (e.g., Tris-buffered saline with 0.1% BSA and 0.05% Tween-20, pH 7.8)

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, pH 7.8)

-

Enhancement solution (commercially available)

-

Time-resolved fluorometer

Procedure:

-

Coating: Coat the wells of a 96-well microtiter plate with the analyte-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Competitive Reaction: Add standards or samples to the wells, followed by the this compound-lanthanide labeled analyte (tracer). Incubate for 1-2 hours at room temperature with gentle shaking.

-

Washing: Wash the plate five times with wash buffer to remove unbound tracer and sample components.

-

Signal Development: Add enhancement solution to each well and incubate for 5-10 minutes to dissociate the lanthanide ion and form a highly fluorescent chelate.

-

Measurement: Measure the time-resolved fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the specific lanthanide ion.

Protocol for Protein Labeling with a this compound-NHS Ester Derivative

This protocol describes the general procedure for labeling proteins with a hypothetical this compound derivative functionalized with an NHS ester.[9][10][][18]

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

This compound-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Labeling Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of this compound.

Protocol for Cellular Imaging with a Quinolinone-Based Probe

This is a general protocol for live-cell imaging using a quinolinone-based fluorescent probe, which can be adapted for this compound derivatives designed for cellular uptake.[5][19][20][21][22]

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Quinolinone-based fluorescent probe stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

-

Probe Loading: Dilute the quinolinone-based fluorescent probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the quinolinone probe's excitation and emission wavelengths.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

Conclusion

This compound is a valuable tool in the biotechnological landscape, with its primary strength lying in its application as a fluorescent sensitizer in highly sensitive time-resolved fluoroimmunoassays. Its utility extends to the fluorescent labeling of biomolecules, enabling a wide range of detection and imaging applications. Furthermore, the exploration of this compound derivatives as potential therapeutic agents, particularly in oncology, highlights a promising future for this versatile scaffold in drug discovery and the elucidation of complex biological pathways. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the capabilities of this compound in their scientific endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.utoronto.ca [sites.utoronto.ca]

- 8. Sensitive Time-Resolved Fluorescence Immunoassay for Quantitative Determination of Oxyfluorfen in Food and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Synthesis of maleimide fused benzocarbazoles and imidazo[1,2-a]pyridines via rhodium(iii)-catalyzed [4 + 2] oxidative cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. This compound 99 19840-99-4 [sigmaaldrich.com]

- 13. Carbostyril derivatives as antenna molecules for luminescent lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Time-resolved fluoroimmunoassay of cortisol in serum with a europium chelate as label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A prototype of ultrasensitive time-resolved fluoroimmunoassay for the quantitation of lead in plasma using a fluorescence-enhanced europium chelate la ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07673C [pubs.rsc.org]

- 16. A prototype of ultrasensitive time-resolved fluoroimmunoassay for the quantitation of lead in plasma using a fluorescence-enhanced europium chelate label for the detection system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. glenresearch.com [glenresearch.com]

- 19. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 22. crimsonpublishers.com [crimsonpublishers.com]

The Evolution of Carbostyril Dyes: A Technical Guide for Scientific Professionals

An In-depth Technical Guide on the Core Historical Development of Carbostyril Dyes for Researchers, Scientists, and Drug Development Professionals.

The trajectory of Carbostyril dyes, from their foundational chemistry to their contemporary applications as sophisticated fluorescent probes, represents a significant chapter in the broader history of synthetic colorants and their scientific utility. This technical guide delineates the historical development of these important fluorophores, presenting key quantitative data, detailed experimental protocols, and visualizations of their application in modern biological research.

A Legacy Rooted in Quinoline Chemistry: Historical Context

The story of Carbostyril dyes is intrinsically linked to the discovery of fluorescence in quinoline derivatives. The first observation of fluorescence is often attributed to the Spanish physician and botanist Nicolás Monardes in 1565, who described the blue opalescence of an infusion of the wood from a Mexican tree, later identified as Eysenhardtia polystachya. This phenomenon was later studied by notable scientists including Robert Boyle. However, it was Sir John Frederick William Herschel in 1845 who first observed the fluorescence of a well-defined chemical compound, quinine sulfate, an alkaloid derived from the bark of the cinchona tree and a quinoline derivative. He termed this phenomenon "epipolic dispersion". The term "fluorescence" itself was coined by Sir George Gabriel Stokes in 1852, also in his studies of quinine.

While the inherent fluorescence of the quinoline scaffold was recognized early on, the development of synthetic dyes burgeoned in the mid-19th century with William Henry Perkin's accidental synthesis of mauveine in 1856. This event catalyzed the synthetic dye industry, leading to the development of numerous classes of dyes. Carbostyrils, also known as 2-quinolinones or 2-hydroxyquinolines, are a class of heterocyclic compounds that are structurally related to quinolines. While their initial synthesis and characterization were part of the broader exploration of quinoline chemistry, their potential as fluorescent molecules and dyes gained significant attention much later, particularly with the advent of fluorescence-based techniques in biology and medicine.

The commercially available and widely studied Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone) is a prominent example of this class of dyes. Its development and characterization as a laser dye marked a significant milestone in the application of Carbostyril derivatives for their photophysical properties. Today, Carbostyril dyes are recognized for their high quantum yields and are utilized as fluorescent probes and labels in a variety of biomedical research applications, including as sensitizers for lanthanide luminescence and in the design of biosensors.

Quantitative Data of Representative Carbostyril Dyes

The utility of a fluorescent dye is largely determined by its photophysical properties. The following table summarizes the key quantitative data for this compound, a benchmark Carbostyril dye.

| Dye Name | Chemical Name | Excitation Max (λ_ex) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent |

| This compound (cs124) | 7-amino-4-methyl-2(1H)-quinolinone | 348 nm | 381 nm | 16,000 M⁻¹cm⁻¹ | 0.97 | Water |

Experimental Protocols: Synthesis of this compound

A detailed understanding of the synthesis of these dyes is crucial for their modification and application. Below is a representative experimental protocol for the synthesis of this compound (7-amino-4-methyl-2(1H)-quinolinone).

Reaction: Condensation of m-phenylenediamine with ethyl acetoacetate.

Materials:

-

m-Phenylenediamine (1,3-diaminobenzene)

-

Ethyl acetoacetate

-

Methanol

-

Chloroform

-

Silica gel (100-200 mesh)

-

Ice

Procedure:

-

A mixture of m-phenylenediamine (19.7 g, 182.0 mmol) and ethyl acetoacetate (23.7 g, 182.0 mmol) is heated at 130 °C for 30 hours under an argon atmosphere.

-

After cooling to room temperature, a yellowish-green solid precipitates.

-

The precipitated solid is collected by filtration.

-

The crude product is recrystallized from methanol (40 mL) to yield needle-like crystals.

-

Alternatively, for purification via column chromatography, 1,3-Diaminobenzene (1.0 g, 9.3 mmol) is added to ethyl acetoacetate (1.2 equivalents) and the mixture is refluxed for 20 hours.

-

The reaction mixture is then poured onto ice (100 g) and the resulting precipitate is collected by filtration.

-

The product is purified by column chromatography using silica gel (100-200 mesh) with a mobile phase of methanol/chloroform (1:99 v/v).

Signaling Pathways and Experimental Workflows

Carbostyril dyes, due to their favorable photophysical properties, are excellent candidates for use in Förster Resonance Energy Transfer (FRET)-based biosensors. These biosensors can be designed to monitor a variety of cellular processes, including protease activity, which is crucial in signaling pathways such as apoptosis.

FRET-Based Protease Activity Sensor

A common design for a FRET-based protease sensor involves a donor fluorophore and an acceptor fluorophore linked by a peptide sequence that is a specific substrate for the protease of interest. In the intact state, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon cleavage of the linker by the protease, the fluorophores diffuse apart, leading to a decrease in FRET.

While many existing FRET sensors utilize fluorescent proteins, a Carbostyril dye could serve as an excellent donor in such a system, paired with a suitable acceptor. For instance, a Carbostyril dye could be linked to a quencher or another fluorophore via a caspase-3 recognition sequence (e.g., DEVD).

Experimental Workflow for a Caspase Activity Assay

The following diagram illustrates a typical experimental workflow for monitoring caspase activity in living cells using a FRET-based biosensor, which could incorporate a Carbostyril dye.

Methodological & Application

Application Notes and Protocols for Carbostyril 124 in Lanthanide Complexation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Carbostyril 124 (cs124) as an antenna ligand in the formation of luminescent lanthanide complexes. The unique photophysical properties of these complexes, including long luminescence lifetimes and large Stokes shifts, make them highly valuable for various applications in biological and pharmaceutical research, particularly in time-resolved fluorescence assays.

Introduction

This compound, chemically known as 7-amino-4-methyl-2(1H)-quinolinone, is a highly effective sensitizing chromophore for lanthanide ions such as Terbium (Tb³⁺) and Europium (Eu³⁺).[1] In a lanthanide complex, the organic chromophore, or "antenna," absorbs light and efficiently transfers the excitation energy to the lanthanide ion, which then emits its characteristic, sharp, and long-lived luminescence.[2] This "antenna effect" overcomes the inherently low absorption cross-sections of lanthanide ions themselves.

The most common approach for utilizing cs124 involves its covalent attachment to a chelating agent, typically a polyaminocarboxylate such as diethylenetriaminepentaacetic acid (DTPA) or triethylenetetraaminehexaacetic acid (TTHA).[3][4] This bifunctional chelate securely binds the lanthanide ion while positioning the cs124 antenna in close proximity for efficient energy transfer. The resulting complexes are water-soluble and can be further functionalized for conjugation to biomolecules, enabling their use as probes in various bioassays.[5][6]

Key Applications

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: The long luminescence lifetime of cs124-lanthanide complexes allows for temporal discrimination from short-lived background fluorescence, leading to highly sensitive assays for studying molecular interactions.

-

Immunoassays: Conjugation of these complexes to antibodies or antigens enables the development of highly sensitive diagnostic assays.[6]

-

Cellular Imaging: The photostability and narrow emission bands of these probes are advantageous for luminescence microscopy applications.

-

Drug Screening: High-throughput screening (HTS) assays can be developed based on the robust and sensitive detection of these luminescent probes.

Quantitative Data Summary

The photophysical properties of this compound-based lanthanide complexes are critical for their application. The following tables summarize key quantitative data for cs124-DTPA complexes with Terbium and Europium.

| Complex | Quantum Yield (Φ) | Reference |

| Tb³⁺-DTPA-cs124 | 0.29 - 0.32 | [3][5] |

| Eu³⁺-DTPA-cs124 | 0.10 | [5] |

| Tb³⁺-DTPA-cs124-8-CH₃ | Higher than Tb³⁺-DTPA-cs124 | [4] |

| Eu³⁺-TTHA-cs124CF₃-TMP | ~0.20 | [5] |

Table 2: Luminescence Lifetimes of cs124-Lanthanide Complexes.

| Complex | Lifetime (τ) in H₂O (ms) | Reference |

| Tb³⁺-DTPA-cs124 | 1.5 | [4] |

| Tb³⁺-DTPA-cs124-8-CH₃ | 1.74 | [4] |

| Eu³⁺-DTPA-cs124 | Not explicitly stated | |

| Tb³⁺-TTHA-cs124 | Not explicitly stated |

Experimental Protocols

The following protocols provide a general framework for the synthesis of the DTPA-cs124 chelate and its subsequent complexation with a lanthanide ion.

Protocol 1: Synthesis of DTPA-Carbostyril 124 (DTPA-cs124) Chelate